molecular formula C22H17F3N2O4 B6546864 methyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate CAS No. 946332-50-9

methyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate

Cat. No.: B6546864
CAS No.: 946332-50-9
M. Wt: 430.4 g/mol
InChI Key: HXHNMDOUXWXPQX-UHFFFAOYSA-N
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Description

“Methyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate” is a chemical compound with the molecular formula C22H17F3N2O4 and a molecular weight of 430.383 . It is available from suppliers such as ChemDiv, Inc., and Life Chemicals Inc .


Molecular Structure Analysis

The compound has a complex structure that includes a dihydropyridine ring attached to a trifluoromethylated phenyl group and an amido benzoate group . The InChI code for the compound is InChI=1/C22H17F3N2O4/c1-31-21(30)15-6-10-17(11-7-15)26-19(28)18-3-2-12-27(20(18)29)13-14-4-8-16(9-5-14)22(23,24)25/h2-12H,13H2,1H3,(H,26,28) .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The solubility of the compound in DMSO is unknown . The compound has a melting point of 202 - 205°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound could potentially be developed for scientific research needs . Given the neuroprotective and anti-inflammatory properties of similar compounds , it might be interesting to explore these aspects of “methyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate” in future studies.

Properties

IUPAC Name

methyl 4-[[2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O4/c1-31-21(30)15-6-10-17(11-7-15)26-19(28)18-3-2-12-27(20(18)29)13-14-4-8-16(9-5-14)22(23,24)25/h2-12H,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHNMDOUXWXPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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